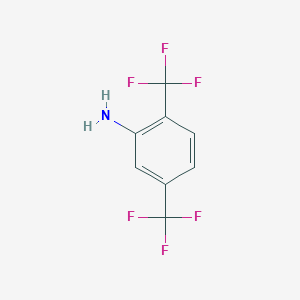

2,5-Bis(trifluoromethyl)aniline

Overview

Description

2,5-Bis(trifluoromethyl)aniline is a chemical compound that is part of a broader class of substances known for their trifluoromethyl groups. These groups are characterized by the presence of three fluorine atoms attached to a carbon, which is then connected to the rest of the molecule. This structural feature imparts unique physical and chemical properties to the compound, making it of interest in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of compounds related to 2,5-bis(trifluoromethyl)aniline often involves the use of trifluoromethyl groups in various chemical reactions. For instance, the synthesis of bis(2,4,6-tris(trifluoromethyl)phenyl) derivatives of arsenic and antimony was achieved by reacting RFLi with PnCl3, indicating the reactivity of trifluoromethyl-containing compounds in forming new bonds with pnictogens . Similarly, bismuth(III) trifluoromethanesulfonate and trifluoroacetate have been used as catalysts for the ring opening of epoxides with anilines, showcasing the utility of trifluoromethyl groups in facilitating chemical transformations .

Molecular Structure Analysis

The molecular structure of compounds with trifluoromethyl groups is often characterized by strong electron-withdrawing effects due to the high electronegativity of fluorine. This can lead to significant changes in the electronic structure of the molecule, as seen in the case of bis((trifluoromethyl)sulfonyl)amine, where electron delocalization into 3d orbitals of sulfur results in a shortening of the S–N bond upon deprotonation .

Chemical Reactions Analysis

Trifluoromethylated compounds participate in a variety of chemical reactions. For example, the reaction of bis(1-trifluoromethyl-2,2,2-trifluoroethoxy)triphenylphosphorane with anilines leads to the formation of N-hexafluoroisopropylated products, which can further undergo dehydrofluorination to yield pentafluoropropenes . This demonstrates the versatility of trifluoromethylated compounds in organic synthesis, particularly in the formation of heterocycles and other fluorinated structures.

Physical and Chemical Properties Analysis

The presence of trifluoromethyl groups significantly influences the physical and chemical properties of a compound. For instance, polyimides synthesized with 2,2-bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl)anilide displayed excellent solubility in various organic solvents, high glass-transition temperature, good thermal stability, low water absorption, and low dielectric constant . These properties are indicative of the potential for trifluoromethylated compounds to be used in high-performance materials, such as those required in the electronics industry.

Scientific Research Applications

Application in Organic Synthesis

2,5-Bis(trifluoromethyl)aniline has been found effective as a monodentate transient directing group (MonoTDG) in palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes. This process achieves high yields, excellent regioselectivities, and broad functional group compatibility under mild conditions via a dual carbon-hydrogen bond activation sequence (Wang et al., 2019).

Pesticide Synthesis

3,5-Bis(trifluoromethyl)aniline, a derivative of 2,5-bis(trifluoromethyl)aniline, plays a key role in the synthetic process of the novel pesticide Bistrifluron. This process includes steps like nitration, reduction, chlorination, and hydrolysis, demonstrating the compound's utility in complex chemical syntheses (Liu, 2015).

Fluorescent Probe Development

The compound has been utilized in the development of a highly efficient multiple-anchored fluorescent probe for the detection of aniline vapor. This application is particularly significant in environmental control and addressing human diseases (Jiao et al., 2017).

Material Science and Polymer Chemistry

In material science and polymer chemistry, derivatives of 2,5-bis(trifluoromethyl)aniline have been synthesized and used in the preparation of polyimides. These polyimides exhibit properties like high molecular weights, excellent solubility, and desirable thermal stability, making them suitable for various industrial applications (Myung et al., 2003).

Electroluminescence

The compound has been incorporated into the design and synthesis of novel classes of emitting amorphous molecular materials for electroluminescence. These materials have been found to emit multicolor light, including white, and can serve as host materials for emissive dopants in organic electroluminescent devices (Doi et al., 2003).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that this compound may be used in chemical synthesis , suggesting that it could interact with various molecular targets depending on the specific reactions it’s involved in.

Pharmacokinetics

Its physical properties such as its liquid form, boiling point of 70-71 °c/15 mmhg, and density of 1467 g/mL at 25 °C, suggest that it could have specific pharmacokinetic characteristics .

Result of Action

Safety data indicates that it can cause skin and eye irritation, and it’s harmful if swallowed, in contact with skin, or if inhaled .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,5-Bis(trifluoromethyl)aniline. For instance, it’s recommended to store this compound in a well-ventilated place and keep the container tightly closed .

properties

IUPAC Name |

2,5-bis(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F6N/c9-7(10,11)4-1-2-5(6(15)3-4)8(12,13)14/h1-3H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMVIJUAZAEWIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352132 | |

| Record name | 2,5-Bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(trifluoromethyl)aniline | |

CAS RN |

328-93-8 | |

| Record name | 2,5-Bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Bis(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2,5-Bis(trifluoromethyl)aniline useful in organic synthesis?

A1: 2,5-Bis(trifluoromethyl)aniline has shown promise as a monodentate transient directing group (MonoTDG) in palladium-catalyzed C-H activation reactions. [] This allows for the direct functionalization of otherwise unreactive C-H bonds, offering a powerful tool for the synthesis of complex molecules. Specifically, it enables the ortho-C-H iodination of benzaldehydes, a transformation previously challenging to achieve. []

Q2: Can you give an example of 2,5-Bis(trifluoromethyl)aniline's application in total synthesis?

A2: Yes, researchers successfully employed 2,5-Bis(trifluoromethyl)aniline in the total synthesis of hernandial, a natural product. [] The MonoTDG facilitated a crucial C-H iodination step, which was then followed by a copper-catalyzed cross-coupling reaction to complete the synthesis. This highlights the compound's utility in constructing complex natural product frameworks.

Q3: How is 2,5-Bis(trifluoromethyl)aniline utilized in the preparation of pharmaceuticals?

A3: 2,5-Bis(trifluoromethyl)aniline serves as a key building block in the synthesis of dutasteride, a drug used to treat benign prostatic hyperplasia. [] The compound participates in an amidation reaction with an acyl chloride derivative of a steroid intermediate to yield dutasteride. This synthetic route is reported to be efficient, cost-effective, and suitable for industrial production. []

Q4: Are there any known impurities associated with the use of 2,5-Bis(trifluoromethyl)aniline in dutasteride synthesis?

A4: Research indicates the presence of specific impurities, like "impurity I", in dutasteride synthesis when using 2,5-Bis(trifluoromethyl)aniline. [, ] This impurity arises from side reactions during the crucial condensation step between a steroid intermediate and 2,5-Bis(trifluoromethyl)aniline. [] Developing refined synthetic methods and purification strategies to minimize such impurities is crucial for ensuring drug safety and efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4,5-Dimethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B140120.png)

![7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine](/img/structure/B140123.png)

![7-methyl-5-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B140135.png)

![11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-ol](/img/structure/B140144.png)

![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B140145.png)